

Physical properties of 4-Bromo-2-cyanothiophene

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Compound of Interest

Compound Name: 4-Bromothiophene-2-carbonitrile

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An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-2-cyanothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-2-cyanothiophene, a critical building block in organic synthesis. The information is curated for professionals in research and development, particularly in the fields of materials science and pharmaceuticals.

Chemical Identity and Physical Properties

4-Bromo-2-cyanothiophene, also known as **4-Bromothiophene-2-carbonitrile**, is a substituted thiophene ring featuring a bromine atom at the 4-position and a cyano group at the 2-position. [1][2] Its unique electronic and structural characteristics make it a valuable intermediate for creating advanced materials and complex pharmaceutical compounds.[1][3]

Table 1: General and Chemical Identifiers

Property	Value
IUPAC Name	4-bromothiophene-2-carbonitrile [4]
Synonyms	4-Bromothiophene-2-carbonitrile [1] [3]
CAS Number	18791-99-6 [1] [3]
Molecular Formula	C ₅ H ₂ BrNS [1] [3]
Molecular Weight	188.05 g/mol [4]
Canonical SMILES	C1=C(SC=C1Br)C#N [5]

| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N[\[4\]](#)[\[5\]](#) |

Table 2: Physical Properties

Property	Value
Appearance	Pale yellow crystalline powder or white to light yellow crystals [1] [3]
Melting Point	47 - 51 °C [3]
Boiling Point	230.4 °C at 760 mmHg
Density	1.826 g/cm ³

| Purity | ≥ 98% (GC)[\[3\]](#) |

Spectroscopic Data (Predicted)

While specific, experimentally-derived spectra for 4-Bromo-2-cyanothiophene are not readily available in public databases, the following tables summarize the expected characteristic signals based on its molecular structure and established spectroscopic principles.

Table 3: Predicted NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
^1H	~7.5 - 8.0	The two protons on the thiophene ring would appear in the aromatic region. Their exact shifts and coupling constants depend on the electronic effects of the bromo and cyano substituents. [6] [7]
^{13}C	~110 - 150 (Ring Carbons)	The four carbons of the thiophene ring are expected in this range. The carbon attached to the bromine (C4) and the carbon attached to the cyano group (C2) will be significantly shifted. [8]

| ~115 - 120 (Nitrile Carbon) | The carbon of the cyano group ($\text{C}\equiv\text{N}$) typically appears in this region of the spectrum.[\[8\]](#)[\[9\]](#) |

Table 4: Predicted FT-IR Absorption Bands

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
$\text{C}\equiv\text{N}$ Stretch (Nitrile)	2220 - 2260	Medium to Strong
$\text{C}=\text{C}$ Stretch (Thiophene Ring)	1400 - 1500	Medium
$\text{C}-\text{H}$ Stretch (Aromatic)	3000 - 3100	Medium
$\text{C}-\text{S}$ Stretch (Thiophene Ring)	808 - 821	Medium

| $\text{C}-\text{Br}$ Stretch | 500 - 600 | Strong |

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 4-Bromo-2-cyanothiophene from 4-bromo-2-thiophenecarboxaldehyde. This method is based on the conversion of an aldehyde to a nitrile via an oxime intermediate, followed by dehydration.^[1]

Reaction Scheme: 4-bromo-2-thiophenecarboxaldehyde → **4-Bromothiophene-2-carbonitrile**

Materials:

- 4-bromo-2-thiophenecarboxaldehyde (1 equivalent)
- Hydroxylamine hydrochloride (2 equivalents)
- Pyridine (solvent)
- Acetic anhydride (6 equivalents)

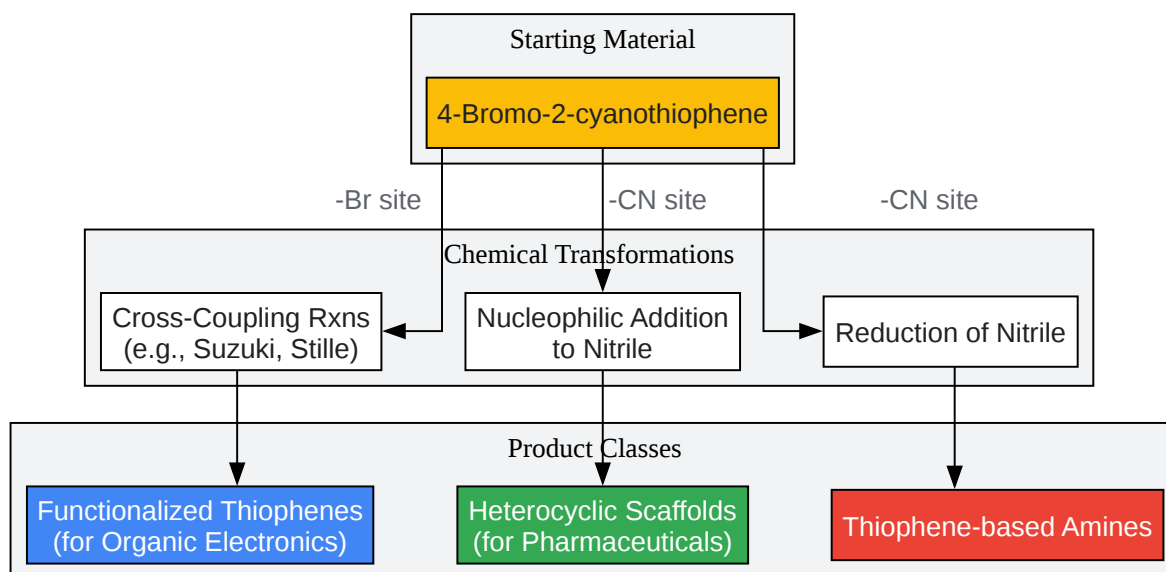
Procedure:

- **Oxime Formation:** Dissolve 4-bromo-2-thiophenecarboxaldehyde (e.g., 600 g, 3.14 mol) and hydroxylamine hydrochloride (e.g., 438 g, 6.30 mol) in pyridine (e.g., 5 L) in a suitable reaction vessel.^[1]
- **Heating:** After cooling the mixture to room temperature, heat it to 90 °C and maintain this temperature for 10 minutes.^[1]
- **Dehydration:** Slowly add acetic anhydride (e.g., 1940 g, 19.0 mol) dropwise to the reaction mixture while maintaining the temperature.^[1]
- **Work-up:** Upon reaction completion (monitored by TLC or GC), cool the mixture. The product can then be isolated using standard procedures such as extraction and purification by column chromatography or recrystallization.

Visualization of Synthetic Utility

4-Bromo-2-cyanothiophene serves as a versatile precursor in multi-step synthesis. Its bromo and cyano functionalities allow for a variety of subsequent chemical transformations, such as

cross-coupling reactions and nucleophilic additions, making it a valuable starting material.



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Caption: Synthetic pathways for 4-Bromo-2-cyanothiophene.

Safety and Handling

4-Bromo-2-cyanothiophene is classified as a hazardous substance and should be handled with appropriate safety precautions.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin irritation and serious eye damage.[4] May cause respiratory irritation.[4]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[5]

- Storage: Store in a cool, dark, and well-ventilated area. Recommended storage temperatures range from 2-8 °C to <15 °C.[3]

Applications in Research and Development

This compound is a cornerstone for innovation in several high-tech and biomedical fields:

- Organic Electronics: It is a key building block for synthesizing organic semiconductors used in the development of flexible and lightweight electronic devices like OLEDs and solar cells. [3]
- Pharmaceutical Development: The thiophene scaffold is a common feature in many drug molecules. This compound is used to design novel pharmaceuticals, particularly those with potential anti-inflammatory and anticancer properties.[3]
- Materials Science: It is employed in the production of advanced materials such as conductive polymers, which have applications in sensors and energy storage devices.[3]
- Catalysis Research: The compound is used in various catalytic reactions to enhance the efficiency of chemical transformations in synthetic organic chemistry.[3]

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